

(S)-But-3-en-2-amine: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

(S)-But-3-en-2-amine, a chiral primary allylic amine, represents a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features—a stereogenic center, a primary amine, and a terminal olefin—offer a trifecta of reactive sites for diverse chemical transformations. This guide provides an in-depth overview of its physical and chemical properties, along with a representative synthetic protocol and a discussion of its potential applications in drug development.

Core Physical and Chemical Properties

The properties of (S)-**But-3-en-2-amine** are summarized below. It is a clear, colorless liquid with a characteristic ammonia-like odor and is highly flammable[1].



Property	Value	Source
Molecular Formula	C ₄ H ₉ N	PubChem[2]
Molecular Weight	71.12 g/mol	PubChem[2]
IUPAC Name	(2S)-but-3-en-2-amine	PubChem[2]
CAS Number	75197-06-7	PubChem[2]
XLogP3	0.3	PubChem[2]
Hydrogen Bond Donor Count	2	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	71.0735 g/mol	PubChem[2]
Monoisotopic Mass	71.0735 g/mol	PubChem[2]
Topological Polar Surface Area	26 Ų	PubChem[2]
Heavy Atom Count	5	PubChem[2]

Spectroscopic Data

While specific experimental spectra for (S)-**But-3-en-2-amine** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and general principles of spectroscopy for primary amines.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet. The methine proton (CH) adjacent to the amine and the vinyl group would be a complex multiplet. The terminal vinyl protons (=CH₂) would show characteristic splitting patterns, and the methyl protons (-CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The addition of D₂O would cause the amine proton signal to disappear, a useful diagnostic test[3][4].



¹³C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbon atom bonded to the nitrogen would be deshielded and appear in the range of 35-60 ppm. The two olefinic carbons would appear further downfield, typically in the 110-140 ppm range, while the methyl carbon would be the most upfield signal.

Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum of (S)-**But-3-en-2-amine** is expected to exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹[5] [6]. An N-H bending vibration should be observable around 1590-1650 cm⁻¹[6]. Additionally, a C=C stretching vibration for the terminal alkene will be present around 1640 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region[6].

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) for (S)-**But-3-en-2-amine** would have an odd m/z value, in accordance with the nitrogen rule for a compound with a single nitrogen atom[3]. A prominent fragmentation pathway would be alpha-cleavage, leading to the loss of a methyl radical to form a resonance-stabilized iminium cation.

Synthesis and Experimental Protocols

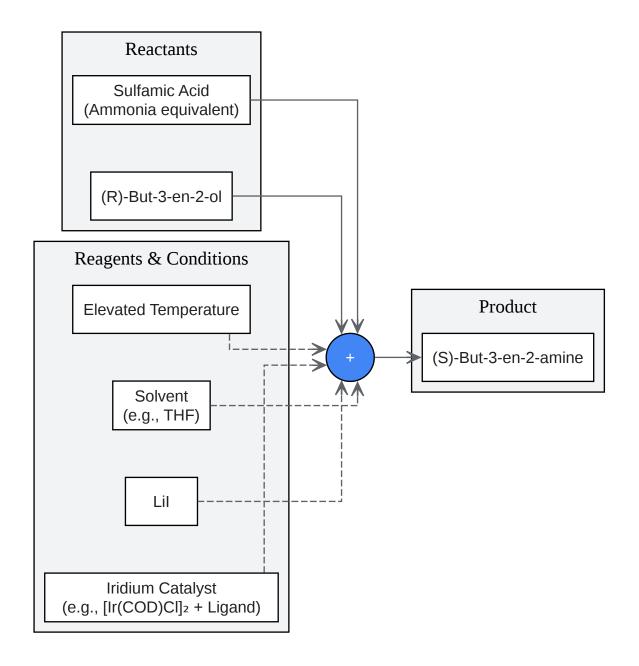
The stereoselective synthesis of chiral primary allylic amines like (S)-**But-3-en-2-amine** is a significant challenge in organic chemistry. While a specific, published protocol for this exact molecule is not available, a representative method can be adapted from established procedures for the synthesis of similar compounds, such as the iridium-catalyzed stereospecific allylic amination of optically active allylic alcohols.

Representative Synthetic Protocol: Iridium-Catalyzed Allylic Amination

This protocol is based on the general methodology for the stereospecific substitution of allylic alcohols.

Reaction Scheme:





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Caption: General workflow for the synthesis of (S)-But-3-en-2-amine.

Detailed Methodology:

 Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral phosphoramidite ligand in a suitable anhydrous solvent such as tetrahydrofuran (THF). The mixture is stirred at room temperature to allow for the formation of the active catalyst.



- Reaction Setup: To the flask containing the activated catalyst, lithium iodide (LiI) is added, followed by the optically active (R)-but-3-en-2-ol. Finally, sulfamic acid, serving as an ammonia equivalent, is added to the reaction mixture.
- Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 50-80 °C) and the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure (S)-But-3-en-2-amine.

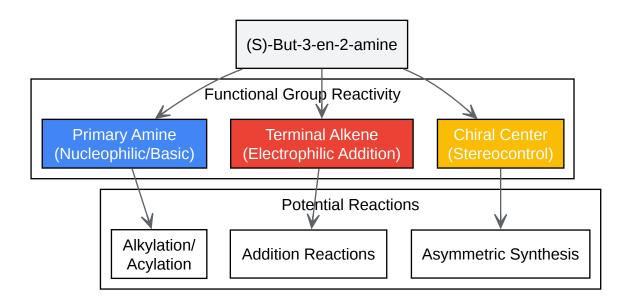
Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of (S)-But-3-en-2-amine is dictated by its three key functional groups:

- Primary Amine: The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic. It can readily undergo reactions such as alkylation, acylation, and sulfonylation to form a wide variety of derivatives.
- Terminal Alkene: The double bond can participate in various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation. It can also be a substrate in transition metal-catalyzed cross-coupling reactions.
- Chiral Center: The stereogenic center at the C2 position is crucial for its application in asymmetric synthesis and for its potential biological activity, as stereochemistry often plays a critical role in drug-receptor interactions.

Logical Relationship of Functional Group Reactivity:





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Caption: Reactivity profile of (S)-But-3-en-2-amine.

While there is no specific information in the public domain regarding the biological activity or involvement of (S)-**But-3-en-2-amine** in any signaling pathways, chiral amines are a cornerstone of the pharmaceutical industry. More than 40% of drugs and drug candidates contain an amine functional group, with a significant portion of these being chiral. The presence of the allylic moiety also opens up possibilities for its use as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

(S)-**But-3-en-2-amine** is a chiral building block with significant potential for synthetic and medicinal chemistry. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an attractive starting material for the synthesis of novel compounds. Further research into its biological activity and applications in drug discovery is warranted.

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